1-(9H-fluoren-2-ylmethyl)-3-piperidinol
Description
1-(9H-Fluoren-2-ylmethyl)-3-piperidinol is a piperidine derivative featuring a 9H-fluorenylmethyl group attached to the nitrogen atom of the 3-piperidinol scaffold. The fluorenyl group is known to influence steric bulk, lipophilicity, and stability, which may impact biological activity and synthetic accessibility .
Properties
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-17-5-3-9-20(13-17)12-14-7-8-19-16(10-14)11-15-4-1-2-6-18(15)19/h1-2,4,6-8,10,17,21H,3,5,9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJXLPIFGHWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
1-(9H-Fluoren-2-ylmethyl)-3-piperidinol
- Core structure: 3-piperidinol (a six-membered ring with a hydroxyl group at position 3).
- Substituent : 9H-fluoren-2-ylmethyl group at the nitrogen atom.
1-[1-(2-Methylphenyl)(cyclohexyl)]-3-piperidinol (PD)
- Core structure: 3-piperidinol.
- Substituents : 2-methylphenyl and cyclohexyl groups.
- Pharmacological activity : Demonstrated analgesic effects in murine models of acute and chronic pain, surpassing phencyclidine (PCP) in efficacy .
1-[2-(2-Methyl-1H-indol-3-yl)ethyl]-3-piperidinol
- Core structure: 3-piperidinol.
- Substituent : Indolyl-ethyl group.
- Physical properties : Melting point 136°C, density 1.166 g/cm³, and moderate lipophilicity .
1-(5-Bromopyrimidin-2-yl)-3-piperidinol
- Core structure: 3-piperidinol.
- Substituent : 5-bromopyrimidinyl group.
- Synthesis: Microwave-assisted reaction with N-ethyl-N,N-diisopropylamine in methanol .
Pharmacological Activity Comparison
Key Observations :
- Substitutions on the piperidinol ring critically determine pharmacological outcomes. For example, cyclohexyl and aryl groups enhance analgesic activity, while glucuronide derivatives (e.g., compounds 4 and 5 in ) show reduced efficacy .
- The fluorenyl group in the target compound may confer enhanced metabolic stability compared to smaller substituents (e.g., methyl or furanyl groups) .
Analytical Techniques
- LC/MS/MS: Used to identify urinary metabolites of piperidinol derivatives, confirming structural integrity via retention times and mass spectra .
- NMR spectroscopy: Critical for verifying substituent positions and stereochemistry, as demonstrated in the synthesis of Fmoc-protected piperidinol derivatives .
Physical and Chemical Properties
Note: The fluorenyl group in this compound likely reduces aqueous solubility compared to smaller substituents, necessitating organic solvents for handling .
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